Tiquizium

Beschreibung

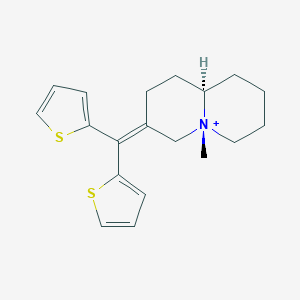

Structure

3D Structure

Eigenschaften

CAS-Nummer |

149755-23-7 |

|---|---|

Molekularformel |

C19H24NS2+ |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |

InChI |

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |

InChI-Schlüssel |

ZGSDGGRVFIYKKE-OXQOHEQNSA-N |

SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Isomerische SMILES |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Kanonische SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Andere CAS-Nummern |

149755-23-7 |

Synonyme |

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tiquizium Bromide's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a potent antispasmodic agent that exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of tiquizium bromide on smooth muscle. It details the receptor binding kinetics, the subsequent intracellular signaling cascades, and the ultimate physiological response of smooth muscle relaxation. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Tiquizium bromide is a quaternary ammonium compound classified as an antimuscarinic agent.[1][2] Its primary clinical application is in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract, such as in irritable bowel syndrome and peptic ulcers.[3] The therapeutic efficacy of tiquizium bromide stems from its ability to inhibit the effects of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that mediates smooth muscle contraction. This guide will provide an in-depth exploration of the pharmacodynamics of tiquizium bromide at the molecular and cellular levels.

Chemical Properties

-

Chemical Name: 3-(Di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide[2]

-

Molecular Formula: C₁₉H₂₄BrNS₂[1]

-

Molecular Weight: 410.43 g/mol [2]

Mechanism of Action

The primary mechanism of action of tiquizium bromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors on smooth muscle cells, tiquizium bromide prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction, thereby promoting muscle relaxation.[3]

Muscarinic Receptor Binding

Tiquizium bromide displays a high affinity for muscarinic receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells and mediates contractile responses.[4]

Data Presentation: Receptor Binding Affinity and Antagonist Potency

| Parameter | Value | Receptor Subtype | Tissue/System | Reference |

| pKi | 8.70 | M1 | N/A | [5] |

| pKi | 8.94 | M2 | N/A | [5] |

| pKi | 9.11 | M3 | N/A | [5] |

| pA2 | 8.75 | Muscarinic (subtype not specified) | Canine Tracheal Smooth Muscle | [5] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Intracellular Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] The binding of an agonist like acetylcholine to the M3 receptor initiates a cascade of intracellular events. Tiquizium bromide, as a competitive antagonist, blocks this cascade at its inception.

The signaling pathway proceeds as follows:

-

Receptor Activation (Blocked by Tiquizium Bromide): Acetylcholine binds to the M3 muscarinic receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C, which can phosphorylate various downstream targets, contributing to the contractile response.

-

Calmodulin Activation and Muscle Contraction: The elevated cytosolic Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

By competitively inhibiting the initial binding of acetylcholine to the M3 receptor, tiquizium bromide prevents this entire signaling cascade from being initiated, resulting in smooth muscle relaxation.

Mandatory Visualization: Signaling Pathway of M3 Muscarinic Receptor and Tiquizium Bromide's Point of Action

Caption: M3 muscarinic receptor signaling cascade and the inhibitory action of tiquizium bromide.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of tiquizium bromide.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of tiquizium bromide for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize smooth muscle tissue (e.g., from guinea pig ileum or canine trachea) or cells expressing specific muscarinic receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of unlabeled tiquizium bromide.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the tiquizium bromide concentration.

-

Determine the IC₅₀ value (the concentration of tiquizium bromide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Organ Bath Experiments for Smooth Muscle Contractility

Objective: To determine the potency (pA2) of tiquizium bromide in antagonizing acetylcholine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation:

-

Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon, or canine trachea).

-

Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension for a specified period.

-

-

Cumulative Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractile response until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline tension.

-

-

Antagonism Protocol:

-

Incubate the tissue with a fixed concentration of tiquizium bromide for a predetermined time (e.g., 30-60 minutes).

-

In the presence of tiquizium bromide, generate a second cumulative concentration-response curve for acetylcholine.

-

Repeat this process with several different concentrations of tiquizium bromide.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio for each concentration of tiquizium bromide. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.

-

Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of tiquizium bromide on the x-axis.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Mandatory Visualization: Organ Bath Experimental Workflow

Caption: Workflow for determining the pA2 value of tiquizium bromide using organ bath experiments.

Measurement of Intracellular Calcium

Objective: To demonstrate that tiquizium bromide inhibits acetylcholine-induced increases in intracellular calcium in smooth muscle cells.

Methodology:

-

Cell Preparation and Loading:

-

Isolate single smooth muscle cells by enzymatic digestion of smooth muscle tissue.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation. The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

-

Fluorescence Microscopy:

-

Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a system to measure fluorescence intensity (for Fluo-4).

-

Continuously perfuse the cells with a physiological salt solution.

-

-

Experimental Protocol:

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with acetylcholine and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

-

After washout and return to baseline, pre-incubate the cells with tiquizium bromide.

-

While in the presence of tiquizium bromide, stimulate the cells again with acetylcholine and record the fluorescence response.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

For Fluo-4, measure the change in fluorescence intensity.

-

Compare the magnitude of the acetylcholine-induced calcium transient in the absence and presence of tiquizium bromide to demonstrate its inhibitory effect.

-

Conclusion

Tiquizium bromide is a potent competitive antagonist of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype prevalent in smooth muscle. Its mechanism of action is centered on the blockade of acetylcholine binding to these receptors, thereby inhibiting the Gq-protein-mediated signaling cascade that leads to the production of IP₃ and DAG, the subsequent release of intracellular calcium, and ultimately, smooth muscle contraction. The quantitative data on its receptor affinity and antagonist potency, combined with a clear understanding of its role in the intracellular signaling pathway, provide a solid foundation for its clinical use as an effective antispasmodic agent. The experimental protocols outlined in this guide offer a framework for the further investigation and characterization of tiquizium bromide and other novel antimuscarinic compounds.

References

- 1. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology of Tiquizium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide, a quaternary ammonium derivative, is a potent antispasmodic agent with a well-defined role in the management of gastrointestinal hypermotility and related disorders. This technical guide provides a comprehensive overview of the pharmacology of tiquizium bromide, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental methodologies and quantitative data are presented to support its characterization as a non-selective muscarinic acetylcholine receptor antagonist. This document is intended to serve as a key resource for researchers and professionals involved in the study and development of anticholinergic drugs.

Introduction

Tiquizium bromide (HSR-902) is a synthetic anticholinergic agent primarily indicated for the treatment of smooth muscle spasms in the gastrointestinal tract.[1] Its therapeutic applications extend to conditions such as gastritis, gastric and duodenal ulcers, enteritis, and irritable bowel syndrome (IBS), where it alleviates symptoms by reducing muscle contractions and spasms.[2] Chemically, it is 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide.[2] This guide delves into the core pharmacological aspects of tiquizium bromide, presenting key data and experimental contexts.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of tiquizium bromide is the competitive antagonism of acetylcholine at muscarinic receptors.[1] These G protein-coupled receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction and glandular secretion. By blocking these receptors, tiquizium bromide effectively inhibits parasympathetic stimulation of the gastrointestinal tract, leading to muscle relaxation and reduced motility.[1]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction. Tiquizium bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade, thereby promoting muscle relaxation.

Pharmacodynamics

The pharmacodynamic effects of tiquizium bromide are a direct consequence of its antimuscarinic properties, leading to antispasmodic and antisecretory actions.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of tiquizium bromide for various muscarinic receptor subtypes. These studies reveal that tiquizium bromide is a non-selective muscarinic antagonist, with high affinity for M1, M2, and M3 receptors.[3]

Table 1: Muscarinic Receptor Binding Affinity of Tiquizium Bromide

| Receptor Subtype | Test System | Radioligand | pKi | Reference |

| M1 | Canine Cerebral Cortex | [³H]-Pirenzepine | 8.70 | [3] |

| M2 | Canine Heart Atria | [³H]-AF-DX 384 | 8.94 | [3] |

| M3 | Canine Tracheal Smooth Muscle | [³H]-4-DAMP | 9.11 | [3] |

pKi is the negative logarithm of the inhibitory constant (Ki).

In Vitro and In Vivo Efficacy

The functional antagonism of tiquizium bromide has been demonstrated in both in vitro and in vivo models. In vitro, its potency as a competitive antagonist is quantified by its pA2 value. In vivo studies in animal models have confirmed its ability to inhibit gastrointestinal motility and secretion.

Table 2: In Vitro and In Vivo Pharmacodynamic Data for Tiquizium Bromide

| Parameter | Model | Effect | Value/Dose | Reference |

| pA2 | Canine Tracheal Smooth Muscle | Antagonism of acetylcholine-induced contraction | 8.75 | [3] |

| Inhibition of Gastric Lesions | Water-immersion stress-induced ulcers in rats | Dose-dependent inhibition | 10-100 mg/kg, p.o. | [4] |

| Inhibition of Gastric Secretion | Pylorus-ligated rats | Dose-dependent inhibition of acid and pepsin output | 30-100 mg/kg, p.o. | [4] |

| Inhibition of Salivation | Pilocarpine-induced salivation in rats | Inhibition of salivation | 100 mg/kg, p.o. | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetics

As a quaternary ammonium compound, the pharmacokinetic profile of tiquizium bromide is characterized by low oral absorption and limited distribution across biological membranes, such as the blood-brain barrier.[5] This property contributes to its selective action on the gastrointestinal tract with minimal central nervous system side effects. The majority of an orally administered dose is expected to be excreted in the feces.[5]

Detailed quantitative pharmacokinetic parameters for tiquizium bromide, such as oral bioavailability, plasma protein binding, metabolism, and routes of excretion, are not extensively reported in publicly available literature.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacology of tiquizium bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of tiquizium bromide for muscarinic receptor subtypes.

Protocol Details:

-

Tissue Preparation: Tissues rich in the desired muscarinic receptor subtype (e.g., canine cerebral cortex for M1, heart atria for M2, and tracheal smooth muscle for M3) are dissected and homogenized in a cold buffer.[3]

-

Membrane Isolation: The homogenate is centrifuged at high speed to pellet the cell membranes, which are then washed and resuspended.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) and varying concentrations of unlabeled tiquizium bromide.[3]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of tiquizium bromide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, and the pKi is determined.

In Vivo Inhibition of Gastric Secretion (Pylorus Ligation Model)

This protocol assesses the antisecretory activity of tiquizium bromide in an animal model.

Protocol Details:

-

Animal Preparation: Male rats are fasted for a specified period (e.g., 24 hours) with free access to water.[6][7]

-

Drug Administration: Tiquizium bromide (e.g., 30 and 100 mg/kg) or vehicle is administered orally.[4]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture.[6] The abdominal wall is then closed.

-

Gastric Juice Collection: After a set duration (e.g., 4 hours), the animals are euthanized, and the esophagus is ligated. The stomach is removed, and the gastric contents are collected.[7]

-

Analysis: The volume of the gastric juice is measured, and aliquots are taken to determine the pH, total acidity (by titration with NaOH), and pepsin concentration.[4]

Conclusion

Tiquizium bromide is a potent, non-selective muscarinic receptor antagonist with demonstrated efficacy in preclinical models of gastrointestinal hypermotility and hypersecretion. Its quaternary ammonium structure likely confers gastrointestinal selectivity and a favorable side effect profile by limiting systemic absorption and central nervous system penetration. The data and protocols presented in this guide provide a solid foundation for further research and development of tiquizium bromide and other anticholinergic agents for the treatment of gastrointestinal disorders. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans.

References

- 1. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 2. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Evaluation of tiquizium bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]

- 7. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]

Tiquizium Bromide: A Technical Guide to its Muscarinic Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium bromide is a quaternary ammonium compound that functions as a nonselective muscarinic receptor antagonist.[1] By competitively blocking the action of acetylcholine at muscarinic receptors, tiquizium bromide effectively reduces smooth muscle contractions and glandular secretions.[2][3] This mechanism of action makes it a therapeutic agent for conditions characterized by spasms and hypermotility of the gastrointestinal tract, such as gastritis, peptic ulcers, and irritable bowel syndrome.[2] This technical guide provides an in-depth overview of the muscarinic receptor affinity of tiquizium bromide, including quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of Tiquizium Bromide

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.70 | 2.00 |

| M2 | 8.94 | 1.15 |

| M3 | 9.11 | 0.78 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity of tiquizium bromide for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on established methodologies for this type of assay.

Objective: To determine the inhibition constant (Ki) of tiquizium bromide for muscarinic receptor subtypes (M1, M2, M3) by measuring its ability to displace a specific radioligand from the receptors.

Materials:

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic receptor antagonist.

-

Test Compound: Tiquizium bromide.

-

Receptor Source: Homogenates of tissues or cells expressing the muscarinic receptor subtypes of interest (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold to facilitate the separation.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation:

-

The chosen tissue or cells are homogenized in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a homogenizer.

-

The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the muscarinic receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

A series of dilutions of tiquizium bromide are prepared in the assay buffer.

-

In a set of assay tubes or a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand ([³H]-QNB), typically at a concentration close to its dissociation constant (Kd).

-

Increasing concentrations of tiquizium bromide (the competitor).

-

The membrane preparation.

-

-

Total Binding: A set of tubes containing the radioligand and membrane preparation without any competitor.

-

Non-specific Binding: A set of tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to saturate all the specific binding sites.

-

The assay mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

The filters are washed quickly with several volumes of cold wash buffer to remove any unbound radioligand.

-

-

Measurement of Radioactivity:

-

The filters are placed in scintillation vials, and a scintillation cocktail is added.

-

The radioactivity on each filter is measured using a liquid scintillation counter. The counts per minute (CPM) are recorded.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of excess atropine) from the total binding (CPM without competitor) and the binding at each concentration of tiquizium bromide.

-

IC₅₀ Determination: The specific binding data is plotted against the logarithm of the tiquizium bromide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of tiquizium bromide that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways of muscarinic receptors and the experimental workflow for determining binding affinity.

References

- 1. Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tiquizium Bromide: A Technical Overview of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium bromide is a quaternary ammonium anticholinergic agent with potent spasmolytic activity.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[2][3][4] This makes it a therapeutic option for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[2][4] Understanding the pharmacokinetic and metabolic profile of Tiquizium bromide is crucial for its optimal clinical use and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of Tiquizium bromide, along with detailed experimental methodologies and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of Tiquizium bromide have been primarily investigated in animal models, with detailed human data being limited in the public domain. The following tables summarize the key pharmacokinetic parameters observed in studies conducted on dogs.[1][5]

Table 1: Pharmacokinetic Parameters of Tiquizium Bromide in Dogs Following a Single Dose

| Parameter | Intravenous (2 mg/kg) | Oral (2, 5, and 10 mg/kg) | Reference |

| Time to Maximum Concentration (Tmax) | N/A | 1 - 3 hours | [5] |

| Terminal Half-life (t½) | 7.1 hours | 9.4 - 12.0 hours | [5] |

| Relative Bioavailability | N/A | 26% | [5] |

Table 2: Excretion of Radioactivity Following a Single Dose of [¹⁴C]-Tiquizium Bromide in Dogs (Over 3 Days)

| Route of Administration | % of Dose in Urine | % of Dose in Feces | Reference |

| Intravenous (2 mg/kg) | 24% | Not Reported | [5] |

| Oral (2, 5, and 10 mg/kg) | 5 - 9% | Predominant route | [1][5] |

Metabolism

The primary route of metabolism for Tiquizium bromide involves the hydroxylation of one of the thiophene rings, followed by glucuronidation.[1][5] This biotransformation process results in the formation of more polar metabolites that are more readily excreted.

Metabolic Pathway of Tiquizium Bromide

The metabolic conversion of Tiquizium bromide primarily occurs in two steps. The initial step is the hydroxylation at the 5-position of a thiophene ring. Subsequently, the hydroxylated metabolite undergoes O-glucuronidation.

Experimental Protocols

This section details the methodologies that can be employed to study the pharmacokinetics and metabolism of Tiquizium bromide, based on the available literature and standard practices in drug development.

Radiolabeling and Synthesis of [¹⁴C]-Tiquizium Bromide

To facilitate excretion and metabolism studies, Tiquizium bromide can be radiolabeled, typically with Carbon-14.

Workflow for Radiolabeling and Synthesis:

Animal Studies for Pharmacokinetic Analysis

Animal models, such as dogs, are utilized to determine the pharmacokinetic profile of Tiquizium bromide.

Experimental Workflow:

-

Animal Acclimatization and Fasting: Male Beagle dogs are typically used and are fasted overnight before drug administration.[1]

-

Drug Administration:

-

Intravenous (IV): A solution of Tiquizium bromide in a suitable vehicle (e.g., saline) is administered intravenously.

-

Oral (PO): The drug is administered orally, often as a suspension or in a capsule.

-

-

Sample Collection:

-

Blood: Serial blood samples are collected from a suitable vein (e.g., antecubital vein) at predetermined time points. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

-

Sample Analysis:

-

Quantification of Unchanged Drug: Plasma concentrations of Tiquizium bromide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting to determine the extent of absorption and excretion.

-

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t½, and bioavailability.

Metabolite Identification

The identification of metabolites is crucial for understanding the biotransformation of Tiquizium bromide.

Experimental Workflow:

-

Sample Preparation: Urine and feces samples from animals treated with [¹⁴C]-Tiquizium bromide are collected.

-

Extraction of Metabolites: Metabolites are extracted from the biological matrices using techniques like solid-phase extraction (e.g., using Amberlite XAD-2 resin) followed by elution with an organic solvent like methanol.[1]

-

Chromatographic Separation: The extracted metabolites are separated using HPLC.

-

Structural Elucidation: The structure of the separated metabolites is determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparison with synthesized authentic standards confirms the metabolite structures.

Mechanism of Action and Signaling Pathway

Tiquizium bromide exerts its therapeutic effect by blocking muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are widely distributed in the body. Tiquizium bromide shows affinity for M1, M2, and M3 receptor subtypes.[6] The blockade of these receptors, particularly M3 receptors on smooth muscle cells, leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.

Signaling Pathway of Muscarinic Receptor Antagonism by Tiquizium Bromide

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to smooth muscle contraction. Tiquizium bromide competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and causing smooth muscle relaxation.

Conclusion

Tiquizium bromide is an anticholinergic agent with a pharmacokinetic profile characterized by incomplete oral absorption and elimination primarily through metabolism. The main metabolic pathway involves hydroxylation and subsequent glucuronidation. Its mechanism of action is well-established as a muscarinic receptor antagonist, leading to smooth muscle relaxation. While the available data provides a solid foundation for understanding its disposition, further studies, particularly in humans, are warranted to fully characterize its pharmacokinetic and metabolic properties for optimized therapeutic use and future drug development endeavors.

References

- 1. Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ozemedicine.com [ozemedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]

Tiquizium Bromide for Gastrointestinal Motility Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties. It is indicated for the treatment of gastrointestinal motility disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2][3] This technical guide provides an in-depth overview of the core pharmacological and clinical aspects of tiquizium bromide. It includes a detailed examination of its mechanism of action, preclinical data, and a framework for its clinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

Gastrointestinal (GI) motility disorders, including irritable bowel syndrome (IBS), are prevalent conditions that significantly impact patients' quality of life.[1] These disorders are often characterized by symptoms of abdominal pain, bloating, and altered bowel habits, which are linked to dysregulation of GI smooth muscle contractility.[1] Tiquizium bromide is a competitive antagonist of muscarinic acetylcholine receptors, which play a crucial role in mediating parasympathetic stimulation of the GI tract.[1][2] By blocking these receptors, tiquizium bromide effectively reduces smooth muscle contractions and spasms, thereby alleviating the associated symptoms.[1]

Chemical and Physical Properties

Tiquizium bromide is a quaternary ammonium compound with the following chemical and physical properties:

| Property | Value |

| IUPAC Name | (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[3] |

| Molecular Formula | C₁₉H₂₄BrNS₂[3] |

| Molecular Weight | 410.4 g/mol [3] |

| CAS Number | 71731-58-3[3] |

| Synonyms | HSR-902, Thiaton[3] |

Mechanism of Action

Tiquizium bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the smooth muscles of the gastrointestinal tract.[1][2] Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are predominantly expressed in GI smooth muscle.[4] While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating smooth muscle contraction. Tiquizium bromide displays a high affinity for the M3 receptor subtype.[4]

Signaling Pathway

The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Tiquizium bromide competitively blocks this binding, thereby inhibiting the downstream signaling events.

References

- 1. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 2. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 3. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiquizium Bromide as a Bronchodilator: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiquizium bromide, a quaternary ammonium derivative, is an antimuscarinic agent with potential as a bronchodilator for the treatment of obstructive airway diseases. Preclinical research indicates that its mechanism of action is centered on the competitive antagonism of muscarinic acetylcholine receptors, which are pivotal in mediating bronchoconstriction. This technical guide provides a comprehensive overview of the available preclinical data on tiquizium bromide, including its receptor affinity and in vitro efficacy. Due to the limited publicly available preclinical data specifically for tiquizium bromide in respiratory models, this guide also outlines standard experimental protocols and theoretical signaling pathways relevant to its class of compounds, providing a framework for its evaluation as a novel inhaled therapeutic.

Introduction

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh), the primary neurotransmitter of this system, induces bronchoconstriction and mucus secretion through its interaction with muscarinic receptors on airway smooth muscle and submucosal glands.[1] Anticholinergic agents, by blocking these receptors, lead to bronchodilation and are a cornerstone in the management of respiratory diseases such as chronic obstructive pulmonary disease (COPD).

Tiquizium bromide is a muscarinic receptor antagonist that has been investigated for its spasmolytic properties.[2] While its clinical use has been predominantly in the gastrointestinal tract, its anticholinergic nature suggests a therapeutic potential in respiratory disorders characterized by bronchoconstriction. This document summarizes the existing preclinical evidence for tiquizium bromide's bronchodilator effects and provides detailed methodologies for its further preclinical evaluation.

Mechanism of Action and Signaling Pathway

Tiquizium bromide functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the airways, the M3 subtype is the most critical for mediating ACh-induced smooth muscle contraction.[4] When ACh, released from parasympathetic nerve endings, binds to M3 receptors on airway smooth muscle cells, it activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain and subsequent smooth muscle contraction, resulting in bronchoconstriction.

Tiquizium bromide, by blocking the binding of ACh to the M3 receptor, inhibits this entire signaling pathway, thereby preventing bronchoconstriction and promoting bronchodilation.

References

- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Tiquizium as an Anti-Ulcer Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Tiquizium bromide, a potent antimuscarinic agent, and its investigation as a promising therapeutic for peptic ulcer disease. This document collates data from early preclinical studies, details the experimental protocols employed, and visualizes the key mechanisms and workflows.

Core Mechanism of Action

Tiquizium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic effect in the context of peptic ulcers stems from its ability to block the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This blockade leads to a reduction in smooth muscle contractions in the gastrointestinal tract and a decrease in gastric acid secretion, both crucial factors in the pathogenesis of peptic ulcers.[1][2]

Further research has identified that Tiquizium bromide exhibits a notable affinity for the M3 subtype of muscarinic receptors, which are predominantly located on parietal cells and smooth muscle cells of the gut.[3] The targeted antagonism of M3 receptors is central to its anti-ulcer properties.[3]

Signaling Pathway of Tiquizium Bromide in Gastric Parietal Cells

Caption: Tiquizium blocks acetylcholine binding to M3 receptors on parietal cells.

Quantitative Data from Preclinical Studies

Early in vivo studies in rat models provided the initial quantitative evidence for the anti-ulcer efficacy of Tiquizium bromide (designated as HSR-902 in this key study). The following tables summarize the key findings from the pivotal 1987 study by Morikawa et al.[4]

Table 1: Muscarinic Receptor Binding Affinity of Tiquizium Bromide

| Receptor Subtype | pKi Value |

| M1 | 8.70 |

| M2 | 8.94 |

| M3 | 9.11 |

| Source: This data indicates Tiquizium's high affinity for all three muscarinic receptor subtypes, with a slightly higher affinity for M3 receptors.[5] |

Table 2: Effect of Tiquizium Bromide (HSR-902) on Experimentally Induced Ulcers in Rats

| Ulcer Model | Tiquizium Bromide (p.o.) Dose (mg/kg) | Outcome |

| Water-Immersion Stress | 10 - 100 | Dose-dependent inhibition of gastric lesions |

| Aspirin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |

| Indomethacin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |

| Serotonin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |

| Reserpine-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |

| Cysteamine-Induced Duodenal Ulcer | 10 - 100 | Dose-dependent inhibition of duodenal lesions |

| Mepirizole-Induced Duodenal Ulcer | 10 - 100 | Dose-dependent inhibition of duodenal lesions |

| Source: Morikawa et al., 1987.[4] The study reported that the activity of Tiquizium bromide was comparable to or slightly more potent than pirenzepine.[4] |

Table 3: Effect of Tiquizium Bromide (HSR-902) on Gastric Secretion in Pylorus-Ligated Rats

| Treatment | Dose (mg/kg, p.o.) | Gastric Acid Output | Pepsin Output | Gastric Volume |

| Tiquizium Bromide | 30 | Dose-dependent Inhibition | Dose-dependent Inhibition | No Inhibition |

| Tiquizium Bromide | 100 | Dose-dependent Inhibition | Dose-dependent Inhibition | Slight Increase |

| Pirenzepine | 100 | Inhibition | Inhibition | Inhibition |

| Timepidium Bromide | 100 | No significant effect | No significant effect | Increased |

| Source: Morikawa et al., 1987.[4] |

Detailed Experimental Protocols

The following are detailed descriptions of the likely experimental methodologies employed in the early preclinical evaluation of Tiquizium bromide, based on standard practices for these models.

Induction of Gastric and Duodenal Ulcers in Rats

A variety of validated models were used to induce ulcers and assess the protective effects of Tiquizium bromide.[4]

-

Principle: This model induces gastric ulcers through a combination of physical restraint and cold stress, which is known to increase gastric acid secretion and reduce mucosal blood flow.

-

Protocol:

-

Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free access to water.

-

Tiquizium bromide (10-100 mg/kg), a reference drug, or vehicle is administered orally.

-

One hour after drug administration, the rats are placed in individual restraint cages.

-

The cages are then immersed vertically in a water bath at 23°C to the level of the xiphoid process for 7 hours.

-

Following the stress period, the rats are euthanized, and their stomachs are removed.

-

The stomachs are inflated with 1% formalin solution and opened along the greater curvature.

-

The length and severity of the lesions in the glandular part of the stomach are measured under a dissecting microscope. The ulcer index is then calculated.

-

-

Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin induce gastric ulcers by inhibiting prostaglandin synthesis, which compromises the protective gastric mucosal barrier.

-

Protocol:

-

Rats are fasted for 24 hours before the experiment.

-

Tiquizium bromide or vehicle is administered orally.

-

Thirty minutes later, a solution of aspirin (e.g., 200 mg/kg in 0.1 N HCl) or indomethacin (e.g., 20 mg/kg) is administered orally.

-

The animals are euthanized 4-6 hours after the administration of the ulcerogen.

-

Stomachs are excised, and the ulcer index is determined as described above.

-

-

Principle: Cysteamine induces duodenal ulcers by increasing gastric acid secretion and motility, and by reducing duodenal alkaline secretion.

-

Protocol:

-

Rats are fasted for 24 hours.

-

Tiquizium bromide or vehicle is administered orally.

-

Cysteamine hydrochloride (e.g., 400 mg/kg) is administered orally in two doses, 4 hours apart.

-

The animals are euthanized 24 hours after the first dose of cysteamine.

-

The duodenum is excised, and the presence and severity of ulcers are assessed.

-

Gastric Secretion Studies in Pylorus-Ligated (Shay) Rats

-

Principle: Ligation of the pyloric sphincter leads to the accumulation of gastric secretions, allowing for the direct measurement of gastric volume, acidity, and pepsin content.

-

Protocol:

-

Rats are fasted for 24-36 hours.

-

Under light ether anesthesia, a midline abdominal incision is made.

-

The pylorus is carefully ligated with a silk suture, ensuring that the blood vessels are not occluded.

-

Tiquizium bromide (30 and 100 mg/kg) or vehicle is administered intraduodenally immediately after ligation.[4]

-

The abdominal wall is sutured, and the animals are deprived of food and water for 4 hours.

-

After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed.

-

The gastric contents are collected into a graduated centrifuge tube.

-

The volume of the gastric juice is measured.

-

The juice is centrifuged, and the supernatant is analyzed for acid and pepsin concentration.

-

Acid Concentration: Determined by titration with 0.01 N NaOH using an appropriate indicator.

-

Pepsin Concentration: Determined using a standard assay, such as the Anson method, which measures the release of tyrosine from hemoglobin.

-

-

Experimental Workflow for Preclinical Anti-Ulcer Studies

Caption: Workflow of in vivo experiments to evaluate Tiquizium's anti-ulcer activity.

Conclusion

The early preclinical research on Tiquizium bromide provided a strong foundation for its development as an anti-ulcer agent. The in vivo studies in various rat models consistently demonstrated its ability to protect against both gastric and duodenal ulcers induced by a range of stimuli.[4] Furthermore, its mechanism of action, centered on the potent antagonism of muscarinic receptors, particularly the M3 subtype, and the consequent reduction in gastric acid and pepsin secretion, was well-supported by the experimental data.[1][3][4] These foundational studies highlighted Tiquizium bromide as a promising therapeutic candidate for the management of peptic ulcer disease.

References

- 1. [Evaluation of tiquizium bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Cysteamine-induced duodenal ulcers: a new model to test antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Effects of Tiquizium Bromide Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium derivative that functions as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary cellular effect is the relaxation of smooth muscle, making it a clinically relevant agent for treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and gastritis.[1][2] This technical guide provides a comprehensive overview of the cellular effects of Tiquizium bromide, detailing its mechanism of action, impact on intracellular signaling pathways, and quantitative pharmacological data. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development.

Introduction

Tiquizium bromide is an antimuscarinic agent that exerts its effects by blocking the action of acetylcholine, a major neurotransmitter of the parasympathetic nervous system.[1] Acetylcholine plays a crucial role in regulating the contractility of smooth muscle in various organs, including the gastrointestinal tract and airways. By competitively inhibiting mAChRs, Tiquizium bromide effectively counteracts acetylcholine-induced smooth muscle contractions, leading to its therapeutic effects.[1] This guide will delve into the specific cellular and molecular mechanisms underlying the action of Tiquizium bromide.

Mechanism of Action

The primary mechanism of action of Tiquizium bromide is the competitive antagonism of muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to parasympathetic signaling. There are five subtypes of muscarinic receptors (M1-M5), and Tiquizium bromide exhibits affinity for these receptors, with a notable potency at M1, M2, and M3 subtypes.[3]

Muscarinic Receptor Antagonism

In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor. The binding of acetylcholine to M3 receptors activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Tiquizium bromide, by competitively binding to the M3 receptor, prevents acetylcholine from initiating this cascade. This blockade is the primary event that leads to the downstream cellular effects of the drug.

Effects on Intracellular Signaling Pathways

By antagonizing muscarinic receptors, Tiquizium bromide significantly alters intracellular signaling pathways that are normally activated by acetylcholine.

Inhibition of the Phospholipase C (PLC) Pathway

The blockade of M3 receptors by Tiquizium bromide directly inhibits the activation of phospholipase C. This has the following downstream consequences:

-

Reduced Inositol 1,4,5-Trisphosphate (IP3) and Diacylglycerol (DAG) Production: As PLC is inhibited, the generation of IP3 and DAG from PIP2 is decreased.

-

Inhibition of Intracellular Calcium Release: IP3 typically binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. By reducing IP3 levels, Tiquizium bromide prevents this release, leading to a decrease in cytosolic calcium concentration.

-

Inhibition of Protein Kinase C (PKC) Activation: DAG, along with elevated intracellular calcium, is a key activator of Protein Kinase C (PKC). The reduction in both of these signaling molecules by Tiquizium bromide leads to a decrease in PKC activity.[4][5][6][7][8]

The net effect of these changes is a reduction in the phosphorylation of downstream targets of calcium/calmodulin-dependent kinases and PKC, which are essential for the contractile machinery of smooth muscle cells.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of Tiquizium bromide.

Table 1: Muscarinic Receptor Binding Affinity of Tiquizium Bromide

| Receptor Subtype | pKi Value |

| M1 | 8.70[3] |

| M2 | 8.94[3] |

| M3 | 9.11[3] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.

Table 2: Antagonist Potency of Tiquizium Bromide

| Tissue | Parameter | Value |

| Canine Tracheal Smooth Muscle | pA2 | 8.75[3] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Tiquizium bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is for determining the binding affinity (Ki) of Tiquizium bromide for muscarinic receptor subtypes using a competition binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

Experimental Workflow Diagram

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells stably transfected with the human M3 receptor).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Tiquizium bromide.

-

Assay buffer (e.g., PBS, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane suspension.

-

A fixed concentration of the radioligand (typically at or near its Kd).

-

Varying concentrations of Tiquizium bromide.

-

For total binding wells, add assay buffer instead of Tiquizium bromide.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Tiquizium bromide concentration.

-

Determine the IC50 value (the concentration of Tiquizium bromide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath for Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath to measure the antagonistic effect of Tiquizium bromide on acetylcholine-induced smooth muscle contraction.

Experimental Workflow Diagram

Materials:

-

Animal tissue (e.g., guinea pig ileum, rabbit jejunum).[4][9][10][11]

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isolated organ bath system with force transducer and data acquisition software.

-

Acetylcholine chloride.

-

Tiquizium bromide.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect a segment of the desired smooth muscle tissue and place it in a petri dish containing physiological salt solution.

-

Mounting: Mount the tissue segment in the organ bath chamber, attaching one end to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate in the organ bath for a specified period (e.g., 60 minutes) under a basal tension. During this time, periodically wash the tissue with fresh physiological salt solution.

-

Control Agonist Response: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the bath and recording the contractile response.

-

Washout: Thoroughly wash the tissue to return to baseline tension.

-

Antagonist Incubation: Add a known concentration of Tiquizium bromide to the bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for acetylcholine in the presence of Tiquizium bromide.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration for both curves.

-

Determine the EC50 values (the concentration of acetylcholine that produces 50% of the maximal response) for both curves.

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist).

-

Repeat the experiment with several concentrations of Tiquizium bromide and perform a Schild analysis to determine the pA2 value.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of Tiquizium bromide on a relevant cell line (e.g., CHO-M3 cells or smooth muscle cells) using the MTT assay.[1][12][13][14]

Experimental Workflow Diagram

Materials:

-

Cell line of interest (e.g., CHO-M3 cells, primary smooth muscle cells).

-

Complete cell culture medium.

-

Tiquizium bromide.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Tiquizium bromide. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Tiquizium bromide compared to the untreated control cells.

-

Plot cell viability against the logarithm of the Tiquizium bromide concentration to determine the IC50 value (the concentration that reduces cell viability by 50%), if applicable.

-

Conclusion

Tiquizium bromide is a potent muscarinic antagonist with a clear mechanism of action at the cellular level. By competitively inhibiting muscarinic receptors, particularly the M3 subtype on smooth muscle cells, it effectively blocks the acetylcholine-induced signaling cascade that leads to contraction. This results in the inhibition of PLC activation, reduced production of IP3 and DAG, and a subsequent decrease in intracellular calcium levels, ultimately leading to smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular effects of Tiquizium bromide and to explore its therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Carbachol-induced increase in inositol trisphosphate (IP3) content is attenuated by adrenergic stimulation in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimuscarinic effect of tiquizium bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition by Ro 31-8220 of acid secretory activity induced by carbachol indicates a stimulatory role for protein kinase C in the action of muscarinic agonists on isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Airway smooth muscle as a model for new investigative drugs in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rabbit jejunum preparations: Topics by Science.gov [science.gov]

- 10. pjmhsonline.com [pjmhsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Tiquizium Bromide: Application Notes and Protocols for In-Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo administration of Tiquizium bromide in animal models, focusing on its anti-ulcer and potential antispasmodic applications. The protocols detailed below are derived from published preclinical studies and are intended to serve as a guide for researchers designing their own experiments.

Mechanism of Action

Tiquizium bromide is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly in the gastrointestinal tract.[2][3] This blockade of muscarinic receptors leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis for its therapeutic effects in conditions characterized by gastrointestinal spasms and hyperacidity.[3]

Data Presentation

The following table summarizes the available quantitative data on Tiquizium bromide dosage in in-vivo animal studies.

| Application | Animal Model | Route of Administration | Dosage Range | Observed Effects |

| Anti-ulcer | Rat | Oral (p.o.) | 10 - 100 mg/kg | Dose-dependent inhibition of gastric lesions induced by various methods.[4] |

| Anti-secretory | Rat | Oral (p.o.) | 30 - 100 mg/kg | Dose-dependent inhibition of gastric acid and pepsin output in pylorus-ligated rats.[4] |

Signaling Pathway

The primary signaling pathway affected by Tiquizium bromide is the acetylcholine-mediated muscarinic receptor signaling in smooth muscle cells of the gastrointestinal tract.

Experimental Protocols

The following are detailed protocols for key in-vivo experiments involving Tiquizium bromide.

Protocol 1: Evaluation of Anti-ulcer Activity in Rats (Aspirin-Induced Ulcer Model)

This protocol is designed to assess the protective effect of Tiquizium bromide against gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).

Experimental Workflow:

Materials:

-

Male Wistar rats (180-220 g)

-

Tiquizium bromide

-

Aspirin

-

Vehicle (e.g., 1% Carboxymethyl cellulose solution)

-

Positive control (e.g., Ranitidine)

-

Oral gavage needles

-

Dissection tools

-

Formalin solution (10%)

Procedure:

-

Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions. Fast the animals for 24 hours prior to the experiment, with free access to water.

-

Grouping and Dosing: Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group, Tiquizium bromide treatment groups (e.g., 10, 30, and 100 mg/kg), and a positive control group. Administer the respective treatments orally (p.o.).

-

Ulcer Induction: One hour after treatment, orally administer aspirin (200 mg/kg) to all animals.

-

Observation Period: Withhold food and water for the next 4 hours.

-

Sample Collection and Evaluation: Euthanize the animals and excise their stomachs. Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for lesions and calculate the ulcer index based on the number and severity of the ulcers.

Protocol 2: Evaluation of Anti-secretory Activity in Rats (Pylorus Ligation Model)

This protocol assesses the effect of Tiquizium bromide on gastric acid and pepsin secretion.

Experimental Workflow:

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Tiquizium bromide

-

Vehicle

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical thread

-

Surgical instruments

-

Centrifuge tubes

-

pH meter

-

Titration equipment and reagents

Procedure:

-

Animal Preparation: Acclimatize male Sprague-Dawley rats for one week. Fast the animals for 24 hours before the experiment, with free access to water.

-

Grouping and Dosing: Divide the rats into experimental groups and administer the vehicle, Tiquizium bromide (e.g., 30 and 100 mg/kg, p.o.), or a positive control.

-

Surgical Procedure: One hour after drug administration, anesthetize the rats. Make a midline abdominal incision, expose the stomach, and ligate the pyloric end with a silk thread. Ensure the blood supply to the stomach is not compromised. Suture the abdominal wall.

-

Gastric Juice Collection: After 4 hours, euthanize the animals. Ligate the esophageal end of the stomach, remove the stomach, and collect the gastric contents into a centrifuge tube.

-

Analysis: Centrifuge the gastric contents and measure the volume of the supernatant. Determine the pH of the gastric juice using a pH meter. Estimate the total acidity by titrating against 0.01 N NaOH, and determine the pepsin concentration using a standard biochemical assay.

Protocol 3: Evaluation of Antispasmodic Activity (Charcoal Meal Test)

While specific in-vivo studies on the antispasmodic activity of Tiquizium bromide are limited, this general protocol for assessing effects on gastrointestinal motility can be adapted.

Experimental Workflow:

Materials:

-

Mice (20-25 g)

-

Tiquizium bromide

-

Vehicle

-

Positive control (e.g., Atropine sulfate)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Animal Preparation: Acclimatize mice for one week. Fast the animals for 18 hours before the experiment, with access to water.

-

Grouping and Dosing: Divide the mice into experimental groups. Administer the vehicle, Tiquizium bromide (a suitable dose range would need to be determined, potentially starting from the doses used in the anti-ulcer studies), or a positive control orally.

-

Charcoal Meal Administration: Thirty minutes after drug administration, give each mouse a charcoal meal orally (e.g., 0.1 mL/10 g body weight).

-

Observation and Sample Collection: After 30 minutes, euthanize the mice. Carefully dissect the abdomen and excise the small intestine from the pylorus to the cecum.

-

Measurement and Analysis: Lay the intestine flat on a clean surface and measure its total length. Also, measure the distance traveled by the charcoal meal from the pylorus. Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of the intestine) x 100. A decrease in this percentage compared to the control group would indicate an antispasmodic effect.

Conclusion

The provided protocols offer a framework for investigating the in-vivo effects of Tiquizium bromide in animal models. The oral dosages of 10-100 mg/kg in rats have been shown to be effective in anti-ulcer and anti-secretory models. Further research is warranted to establish effective dosages for its antispasmodic properties and to explore its efficacy and safety in other animal models and via different routes of administration. Researchers should always adhere to ethical guidelines for animal experimentation and optimize these protocols based on their specific research objectives.

References

- 1. Tiquizium Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Tiquizium Bromide used for? [synapse.patsnap.com]

- 3. What is the mechanism of Tiquizium Bromide? [synapse.patsnap.com]

- 4. [Evaluation of tiquizium bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Tiquizium Bromide on Isolated Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the pharmacological characterization of Tiquizium bromide, an antimuscarinic agent, on isolated tissue preparations. The following sections describe the mechanism of action, experimental procedures for determining antagonist potency, and a summary of relevant pharmacological data.

Introduction

Tiquizium bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, Tiquizium bromide leads to the relaxation of smooth muscles and a reduction in glandular secretions.[1] This makes it a therapeutic agent for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and overactive bladder.[1]

Mechanism of Action

Tiquizium bromide exhibits its pharmacological effects by competitively inhibiting acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] Its non-selective antagonism at these G protein-coupled receptors, particularly on smooth muscle, results in reduced motility and decreased spasmodic activity in the gastrointestinal and urinary tracts.[1]

The following diagram illustrates the signaling pathway of acetylcholine at muscarinic receptors and the inhibitory action of Tiquizium bromide.

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by Tiquizium bromide.

Quantitative Pharmacological Data

The potency of Tiquizium bromide has been quantified in various preclinical studies. The following table summarizes the key affinity and potency values.

| Parameter | Value | Tissue/Receptor | Species | Reference |

| pA2 | 8.75 | Tracheal Smooth Muscle | Canine | [2] |

| pKi (M1) | 8.70 | Cerebral Cortex | Rat | [2] |

| pKi (M2) | 8.94 | Heart | Rat | [2] |

| pKi (M3) | 9.11 | - | - | [2] |

| Affinity | ~3-4 times more potent than atropine | Stomach & Ileal Muscarinic Receptors | Not Specified | [3] |

Experimental Protocols